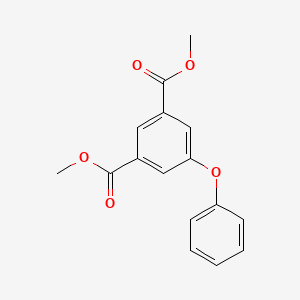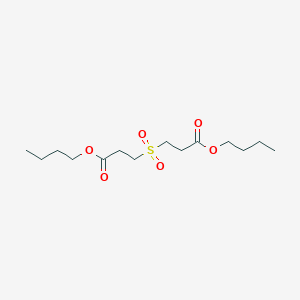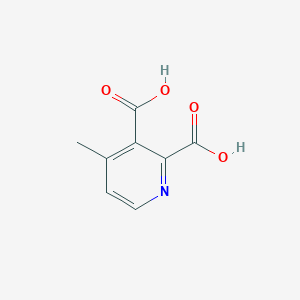
4-Methylpyridine-2,3-dicarboxylic acid
Vue d'ensemble
Description
4-Methylpyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C8H7NO4 . It is used in biological studies for the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A novel 1D-Bismuth (III) coordination polymer has been synthesized and characterized by elemental analysis and IR spectroscopy as well as by X-ray structure analysis .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . Further analysis can be conducted using X-Ray Crystal Analysis and experimental and theoretical vibrational analysis .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50%, and studying the reaction mechanism of the bromination of MPE will help us to further understand the reaction process, and thus improve the experimental selectivity and yield .Physical and Chemical Properties Analysis
This compound is a white to light brown solid . The molecular weight is 181.15 g/mol . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Novel Complex Synthesis : A study detailed the synthesis of a novel 3-D complex [Co(Mepydc)(H_2O)_4]n·2.5nH_2O (Mepydc=3-methylpyridine-2,5-dicarboxylic acid), characterized by elemental analyses, infrared spectra, TG and DSC analysis, and single crystal X-ray diffraction, showcasing the compound's potential in creating intricate molecular architectures (Wang Ya-zhen, 2007).
Structural Characterization : Another study focused on the preparation and structural characterization of 2-methylpyridine-3,5-dicarboxylic acid, highlighting its utility as a donor in the synthesis of coordinate polymers due to its symmetrical structure, as evidenced by IR and 1HNMR spectroscopy (Jia Hong-bin, 2005).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Metal–Organic Frameworks (MOFs) : Research on a novel Co(II) metal–organic framework based on 6-methylpyridine-2,4-dicarboxylic acid N-oxide demonstrates the compound's significance in constructing complex structures with potential applications in gas storage, separation, and catalysis (Jianguo Lin & L. Qiu, 2010).
Supramolecular Architecture : A study on zinc(II)-pyridine-2,5-dicarboxylate complexes and their self-assembled water cluster in a supramolecular architecture sheds light on the compound's role in forming highly ordered three-dimensional frameworks, which could be relevant for the development of new materials with specific chemical and physical properties (A. T. Çolak et al., 2010).
Theoretical and Computational Studies
- Density Functional Theory (DFT) : The importance of non-covalent interactions in the structure of coordination Cu(II) and Co(II) complexes of pyrazine- and pyridine-dicarboxylic acid derivatives was explored, demonstrating the compound's role in the stabilization of crystal structures and providing insights into the design of new coordination compounds with desired properties (M. Mirzaei et al., 2014).
Mécanisme D'action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets due to the presence of the ring nitrogen, which defines their reactivity .
Mode of Action
It’s known that pyridine derivatives resist electrophilic reactions such as halogenation, nitration, and sulfonation, especially at positions ortho or para to the nitrogen due to the resulting positively charged nitrogen atom .
Biochemical Pathways
For instance, pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Result of Action
It’s known that pyridine derivatives can have a variety of effects on biological systems due to their reactivity .
Action Environment
It’s known that environmental conditions can significantly impact the behavior and effects of pyridine derivatives .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with .
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Propriétés
IUPAC Name |
4-methylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXREDOIMHQPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


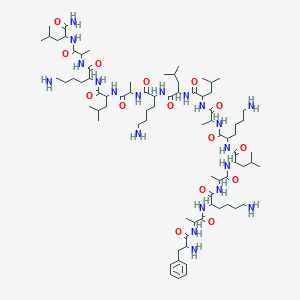
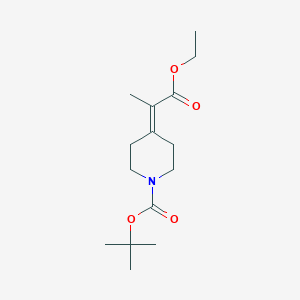
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3393763.png)
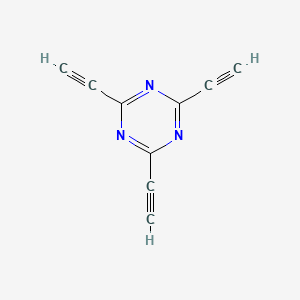

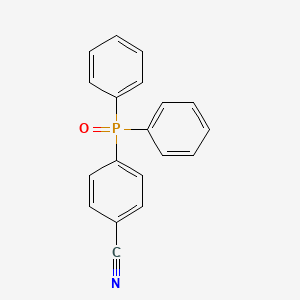



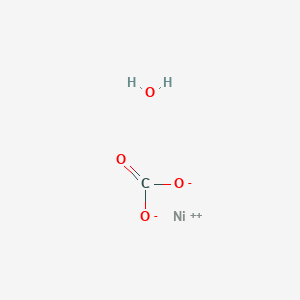
![1-{[2-(Benzyloxy)phenyl]methyl}piperazine](/img/structure/B3393836.png)
